molecular formula C17H11Cl2F3N2O2S2 B2410061 N-(4-chlorophenyl)-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide CAS No. 306976-60-3

N-(4-chlorophenyl)-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide

Cat. No.: B2410061
CAS No.: 306976-60-3
M. Wt: 467.3
InChI Key: ZKZJSURLJGPKRL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide is a useful research compound. Its molecular formula is C17H11Cl2F3N2O2S2 and its molecular weight is 467.3. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-chlorophenyl)-5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F3N2O2S2/c18-11-1-3-12(4-2-11)24-28(25,26)16-6-5-13(27-16)8-15-14(19)7-10(9-23-15)17(20,21)22/h1-7,9,24H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZJSURLJGPKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F3N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide is a compound of interest due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and relevant research findings.

The molecular formula of this compound is C17H14ClF3N2O2SC_{17}H_{14}ClF_3N_2O_2S, with a molecular weight of approximately 457.27 g/mol. The compound features a thiophene sulfonamide structure, which is known for its diverse pharmacological properties.

Antibacterial Activity

Research has shown that compounds with similar structural features exhibit significant antibacterial properties. In a study assessing various sulfonamide derivatives, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis, while weaker activity was noted against other bacterial strains .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CE. coliWeak

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. A related study highlighted strong inhibitory activity against urease, a crucial enzyme linked to various physiological processes. The IC50 values for several derivatives ranged from 1.13 µM to 6.28 µM, indicating potent inhibitory effects compared to the standard reference thiourea (IC50 = 21.25 µM) .

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TargetIC50 (µM)
Compound DUrease1.13
Compound EUrease2.14
ThioureaUrease21.25

Case Studies

  • Case Study on Anticancer Activity : A study investigating the anticancer properties of thiophene derivatives demonstrated that certain compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Case Study on Neurological Effects : Research into the neuroprotective effects of similar compounds indicated that they could modulate neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases .

Pharmacological Potential

The pharmacological behavior of sulfonamide derivatives is primarily attributed to their ability to inhibit bacterial growth and enzyme activity. This compound's unique structure may allow it to interact with biological targets effectively, leading to various therapeutic applications in infectious diseases and metabolic disorders.

Q & A

Basic: What are the established synthetic pathways for this compound?

The synthesis typically involves multi-step reactions, including:

  • Suzuki-Miyaura coupling for aryl-aryl bond formation.
  • Nucleophilic substitution to introduce the trifluoromethylpyridine moiety (critical for bioactivity) .
  • Sulfonamide formation via reaction of thiophene intermediates with chlorophenyl derivatives under basic conditions .
    Key intermediates are purified using column chromatography, and yields are optimized by controlling reaction time (48–72 hours) and temperature (50–80°C) .

Advanced: How can researchers optimize coupling reactions involving trifluoromethylpyridine derivatives?

Optimization strategies include:

  • Solvent selection : Tetrahydrofuran (THF)/water mixtures (5:1 ratio) enhance solubility of polar intermediates .
  • Catalyst systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
  • Temperature control : Maintaining 50°C during nucleophilic substitutions minimizes side reactions .
    Yield tracking via HPLC (C18 columns, acetonitrile/water mobile phase) ensures reproducibility .

Basic: What spectroscopic techniques confirm structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., trifluoromethyl at δ ~110 ppm in ¹³C) .
  • IR spectroscopy : Sulfonamide S=O stretches appear at 1150–1300 cm⁻¹ .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

Advanced: How are crystallographic data contradictions resolved for polymorphic forms?

  • X-ray diffraction : Dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) differentiate polymorphs .
  • Hydrogen bonding analysis : Intramolecular N–H⋯N bonds stabilize specific conformations, as seen in analogous pyrimidine derivatives .
  • Thermogravimetric analysis (TGA) : Distinguishes stability profiles of polymorphs under thermal stress .

Basic: What biological targets are hypothesized based on structural analogs?

  • Kinase inhibition : The trifluoromethylpyridine group mimics ATP-binding motifs in kinases .
  • Antimicrobial activity : Chlorophenyl and sulfonamide moieties disrupt bacterial membrane proteins .
  • Herbicidal targets : Structural similarity to agrochemicals suggests acetolactate synthase (ALS) inhibition .

Advanced: How do substituent electronic effects influence reactivity?

  • Trifluoromethyl groups : Strong electron-withdrawing effects enhance electrophilic substitution at the pyridine ring .
  • Chlorophenyl substituents : Ortho/para-directing effects dictate regioselectivity in sulfonamide formation .
  • Thiophene ring : Electron-rich sulfur atoms facilitate nucleophilic attacks in coupling reactions .

Basic: What purification methods are recommended for intermediates?

  • Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients .
  • Recrystallization : Ethanol/water mixtures (1:3) for high-purity sulfonamide crystals .
  • HPLC-DAD : Purity assessment (>98%) using C18 columns and UV detection at 254 nm .

Advanced: What computational methods predict binding affinity to kinases?

  • Molecular docking : AutoDock Vina simulates interactions with kinase ATP-binding pockets (PDB: 1ATP) .
  • QSAR modeling : Hammett constants (σ) of substituents correlate with inhibitory potency .
  • MD simulations : AMBER force fields assess stability of ligand-protein complexes over 100-ns trajectories .

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